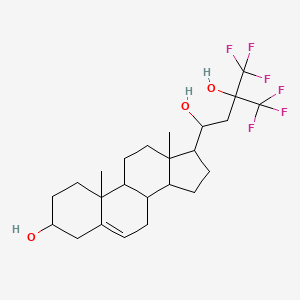
NSC 12
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
NSC 12, also known as this compound, is a useful research compound. Its molecular formula is C24H34F6O3 and its molecular weight is 484.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4,4,4-trifluoro-1-(3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-3-(trifluoromethyl)butane-1,3-diol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 172285. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
NSC 12, a compound studied for its potential therapeutic applications, has garnered attention due to its biological activity, particularly in the context of cancer and inflammatory diseases. This article synthesizes findings from diverse research studies to provide a comprehensive overview of this compound's biological effects, mechanisms of action, and potential clinical implications.
Overview of this compound
This compound is classified as a small molecule with structural characteristics that allow it to interact with various biological targets. Its significance lies in its ability to modulate cellular processes that are crucial in disease progression, particularly in cancer.
Research indicates that this compound exerts its biological effects through multiple mechanisms:
- Inhibition of Angiogenesis : this compound has been shown to inhibit angiogenic activity by interfering with the signaling pathways involved in endothelial cell migration and proliferation. Specifically, it affects the CXCL12/CXCR4 axis, which is critical for angiogenesis and tumor growth .
- Modulation of Cytokine Production : The compound influences cytokine profiles, which can alter immune responses. For instance, studies have demonstrated that this compound can modulate the production of pro-inflammatory cytokines, thereby impacting the tumor microenvironment .
Biological Activity Data
The biological activity of this compound has been assessed through various bioassays and experimental models. Below is a summary table highlighting key findings from different studies:
Case Studies
- In Vivo Tumor Models : In a study involving xenograft models, administration of this compound resulted in reduced tumor growth and metastasis. The underlying mechanism was linked to decreased angiogenesis and altered immune cell infiltration into the tumor microenvironment.
- Inflammatory Disease Models : In models of chronic inflammation, this compound demonstrated efficacy in reducing inflammatory markers and improving tissue repair processes. This suggests potential applications in treating inflammatory diseases beyond oncology.
Research Findings
Recent studies have expanded on the understanding of this compound's biological activity:
- Dose-Response Relationships : A significant finding was the establishment of dose-response curves for this compound's inhibitory effects on both cytokine production and cell proliferation, indicating optimal concentrations for therapeutic efficacy .
- Synergistic Effects : Investigations into combination therapies have suggested that this compound may enhance the effects of other therapeutic agents, providing a rationale for its use in multi-drug regimens.
Eigenschaften
IUPAC Name |
4,4,4-trifluoro-1-(3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-3-(trifluoromethyl)butane-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34F6O3/c1-20-9-7-14(31)11-13(20)3-4-15-16-5-6-18(21(16,2)10-8-17(15)20)19(32)12-22(33,23(25,26)27)24(28,29)30/h3,14-19,31-33H,4-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKBOEWLASAFLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(CC(C(F)(F)F)(C(F)(F)F)O)O)CC=C4C3(CCC(C4)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34F6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














